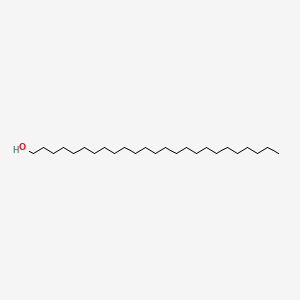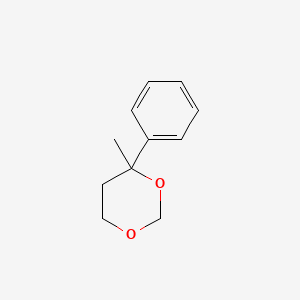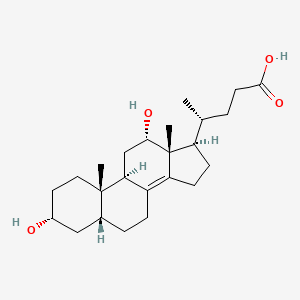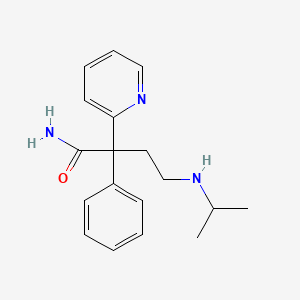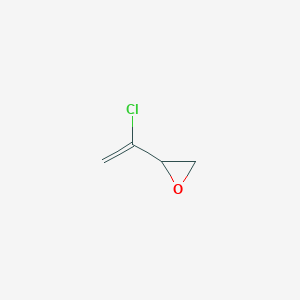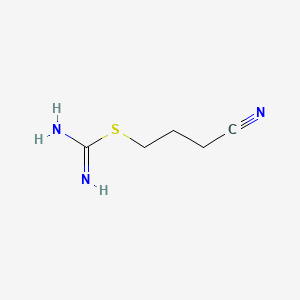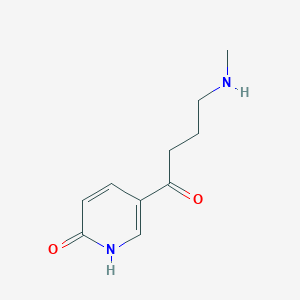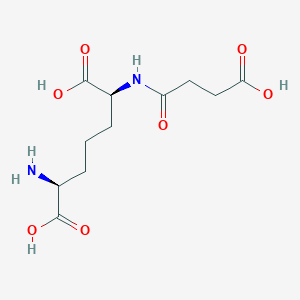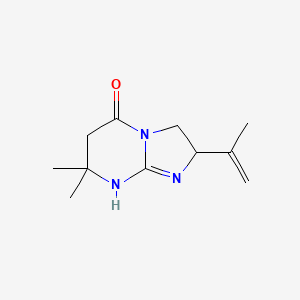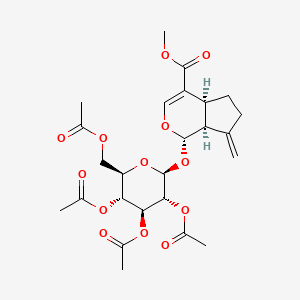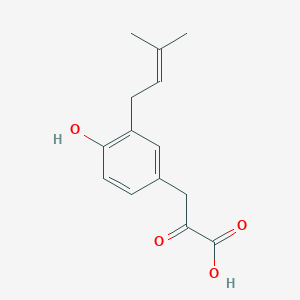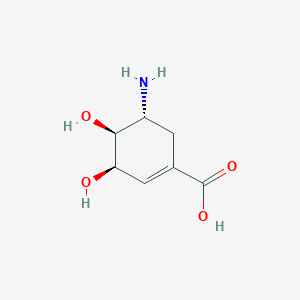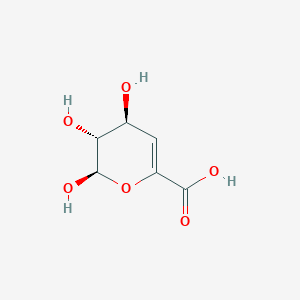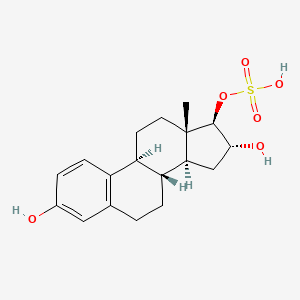
Estriol 17-sulfate
Descripción general
Descripción
Synthesis Analysis
The synthesis of estriol derivatives, including estriol 17-sulfate, involves complex chemical pathways. Joseph et al. (1969) detailed the synthesis of a sulfoglucuronide derivative of estriol, employing a direct condensation approach to achieve the desired compound (Joseph et al., 1969). Additionally, Dusza et al. (1985) discussed the preparation of estradiol-17 beta sulfates, indicating methods that could be applicable to the synthesis of estriol 17-sulfate, focusing on the use of triethylamine-sulfur trioxide for sulfation (Dusza, Joseph, & Bernstein, 1985).
Molecular Structure Analysis
The molecular structure of estriol 17-sulfate is characterized by the presence of a sulfate group attached to the 17th carbon of the estriol molecule. This modification significantly impacts its biochemical behavior and interaction with biological systems. While specific studies focusing on the molecular structure analysis of estriol 17-sulfate are limited, the general principles of steroid chemistry and sulfation reactions provide insights into its structural features and the importance of the sulfate group in modulating its biological activity.
Chemical Reactions and Properties
Estriol 17-sulfate participates in various chemical reactions, primarily involving its conversion to other forms within the body. For example, the metabolism of estrone and estradiol-17β and their sulfates by liver microsomes demonstrates the biochemical transformations these compounds undergo, which may include hydroxylation and conjugation processes (Harvey & Hobkirk, 1977). These reactions highlight the dynamic nature of estriol 17-sulfate in biological systems and its role in estrogen metabolism.
Physical Properties Analysis
The physical properties of estriol 17-sulfate, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of the sulfate group enhances its solubility in water compared to non-sulfated estrogens, affecting its distribution and excretion in the body. However, detailed studies focusing exclusively on the physical properties of estriol 17-sulfate were not identified in the current research literature, indicating an area for further investigation.
Chemical Properties Analysis
Estriol 17-sulfate's chemical properties, including reactivity and interactions with other molecules, are central to its biological functions. Its ability to undergo enzymatic hydrolysis to release free estriol is a key aspect of its role in estrogenic signaling pathways. The enzyme steroid sulfatase, which catalyzes the hydrolysis of sulfate esters, plays a critical role in activating estriol 17-sulfate and other sulfated estrogens within target tissues (Boivin et al., 2000).
Aplicaciones Científicas De Investigación
Environmental Monitoring
Estriol 17-sulfate, along with other estrogens, has been extensively studied for its environmental presence and impact. It is often monitored in various environments like wastewater and lagoons associated with animal feeding operations. For instance, Hutchins et al. (2007) analyzed lagoon samples from swine, poultry, and cattle operations for estrogens, including estriol 17-sulfate, and found significant levels of various estrogen conjugates, indicating their substantial contribution to the overall estrogen load in these environments (Hutchins et al., 2007). Similarly, Schlüsener and Bester (2008) studied the behavior of steroid hormones and conjugates, including estriol 17-sulfate, in wastewater treatment plants, highlighting the varying efficiencies in their removal from water bodies (Schlüsener & Bester, 2008).
Analytical Methods Development
Several studies have focused on developing methods for the analysis of estrogens, including estriol 17-sulfate, in various matrices. Rodríguez-Mozaz et al. (2004) described a novel method for identifying and quantifying estrogens in water, demonstrating the importance of such analytical methods in environmental monitoring (Rodríguez-Mozaz et al., 2004). Tso and Aga (2010) optimized a method for the simultaneous extraction of estrogens and their metabolites in milk, including estriol 17-sulfate, which is crucial for food safety and environmental health assessments (Tso & Aga, 2010).
Biodegradation and Environmental Fate
Understanding the biodegradation and environmental fate of estrogens, including estriol 17-sulfate, is essential for assessing their environmental impact. Cajthaml et al. (2009) reviewed the microbial transformation of estrogens, indicating the significance of biodegradation in mitigating their environmental presence (Cajthaml et al., 2009). Hanselman et al. (2003) reviewed the potential of livestock wastes, including estrogens, as environmental contaminants and emphasized the need for more research on the fate of these substances in agricultural lands (Hanselman et al., 2003).
Health and Medical Research
Estriol 17-sulfate also finds relevance in health and medical research. For example, Klebanoff et al. (2008) investigated the effects of salivary progesterone and estriol among pregnant women, contributing to our understanding of hormonal changes during pregnancy (Klebanoff et al., 2008).
Safety And Hazards
Direcciones Futuras
Estriol 17-sulfate has been implicated in the biology of breast cancer via serving as an active reservoir of estradiol . It is not available as a commercial pharmaceutical drug , but it is a minor constituent (0.9%) of conjugated equine estrogens (CEEs), or Premarin . It effectively functions as a prodrug to estradiol in this preparation .
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,16R,17R)-3,16-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6S/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)24-25(21,22)23/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23)/t13-,14-,15+,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAOZBHEZQGPLH-ZXXIGWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2OS(=O)(=O)O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OS(=O)(=O)O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962218 | |
| Record name | 3,16-Dihydroxyestra-1(10),2,4-trien-17-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estriol 17-sulfate | |
CAS RN |
42028-21-7 | |
| Record name | Estriol 17-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042028217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,16-Dihydroxyestra-1(10),2,4-trien-17-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



